苯,1-乙烯基-3-乙氧基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

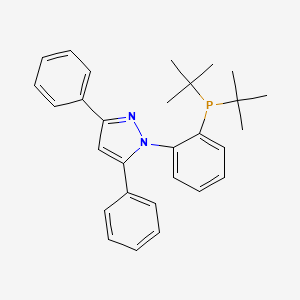

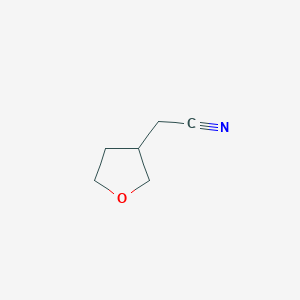

The synthesis of benzene derivatives often involves the effect of directing groups and the order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, can be synthesized . In this case, the two substituents are meta to each other .Molecular Structure Analysis

The molecular structure of “Benzene, 1-ethenyl-3-ethoxy-” can be represented by the formula C10H14O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Benzene derivatives undergo a two-step mechanism for electrophilic aromatic substitution . The first step involves the addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzene, 1-ethenyl-3-ethoxy-” include its molecular weight of 132.2023 . It has a fusion temperature of 171.85 K and an enthalpy of vaporization of 49.6 kJ/mol at a temperature of 358 K .科学研究应用

光化学和电化学应用

对 1,4-二烷氧基-2,5-双[2-(噻吩-2-基)乙烯基]苯立体异构体(包括苯,1-乙烯基-3-乙氧基-的衍生物)的研究表明,这些化合物会发生类似于芪结构的光异构化。这些化合物的电化学行为也很有趣,表明电化学过程如何诱导双 C=C 键异构化。该现象是通过使用甲氧基和乙氧基合成立体异构体来探索的,其中研究了电化学和光化学异构化机理,为分子开关和材料科学中的潜在应用提供了见解 (Waskiewicz 等人,2008)。

超分子和液晶网络

已经记录了通过包括苯,1-乙烯基-3-乙氧基-衍生物在内的多功能氢键分子的自组装构建超分子液晶网络。这些网络由多功能氢键供体和受体之间的分子间氢键形成,创造出在材料科学和纳米技术中具有潜在应用的结构。例如,涉及三羧酸和双功能氢键受体的配合物证明了液晶网络结构的形成,表明苯,1-乙烯基-3-乙氧基-衍生物在设计先进材料中的多功能性 (Kihara 等人,1996)。

非线性光学性质

已经研究了与苯,1-乙烯基-3-乙氧基-相关的化合物的合成和表征,例如 2-[(E)-2-(4-乙氧基苯基)乙烯基]-1-甲基喹啉鎓 4-取代苯磺酸盐,以了解其非线性光学性质。这些研究对于开发用于光限制应用的材料至关重要,展示了苯,1-乙烯基-3-乙氧基-衍生物在光子学和光电子学中的潜力。该研究包括通过 NMR、紫外-可见光和 FT-IR 光谱表征,以及使用开孔 z 扫描技术研究非线性光吸收 (Ruanwas 等人,2010)。

安全和危害

属性

IUPAC Name |

1-ethenyl-3-ethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-5-7-10(8-9)11-4-2/h3,5-8H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOOIXRLEJSMKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470355 |

Source

|

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-ethenyl-3-ethoxy- | |

CAS RN |

107830-68-2 |

Source

|

| Record name | Benzene, 1-ethenyl-3-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。